
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a long heptadecyl chain, an octanoate ester, and a functionalized amino group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate can be achieved through a multi-step process involving esterification, amidation, and functional group protection/deprotection strategies.
Esterification: The initial step involves the esterification of octanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Amidation: The resulting ester is then reacted with 2-hydroxyethylamine and 4-oxo-4-(pentyloxy)butanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Protection/Deprotection: Functional groups may need to be protected during intermediate steps to prevent unwanted side reactions. Common protecting groups include tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and tert-butoxycarbonyl (Boc) for amino groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the hydroxyl and amino groups, leading to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters, amides, or sulfonamides.
科学的研究の応用
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or cellular membranes, altering their function or activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application and context.
類似化合物との比較
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoate can be compared with similar compounds such as:
Heptadecan-9-yl octanoate: Lacks the functionalized amino group, making it less versatile for certain applications.
8-((2-hydroxyethyl)(4-oxo-4-(pentyloxy)butyl)amino)octanoic acid: Lacks the heptadecyl chain, affecting its hydrophobicity and potential interactions with biological membranes.
Heptadecan-9-yl 8-aminocaprylate: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
特性
分子式 |
C36H71NO5 |
|---|---|
分子量 |
598.0 g/mol |
IUPAC名 |
heptadecan-9-yl 8-[2-hydroxyethyl-(4-oxo-4-pentoxybutyl)amino]octanoate |
InChI |
InChI=1S/C36H71NO5/c1-4-7-10-12-15-19-25-34(26-20-16-13-11-8-5-2)42-36(40)27-21-17-14-18-22-29-37(31-32-38)30-24-28-35(39)41-33-23-9-6-3/h34,38H,4-33H2,1-3H3 |
InChIキー |
RTIVVLYFLGCJGH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


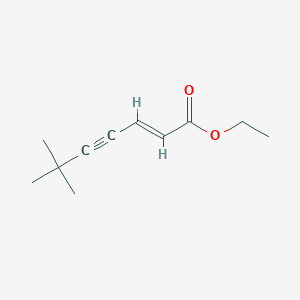
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
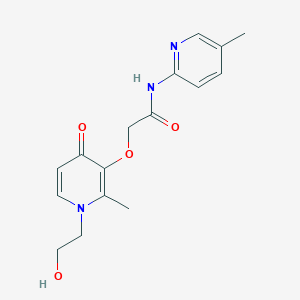
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)

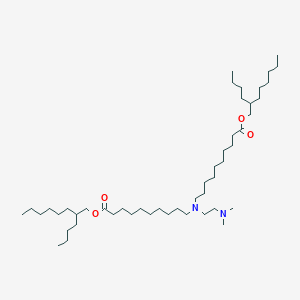
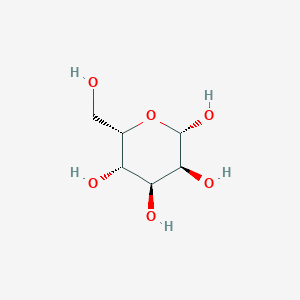
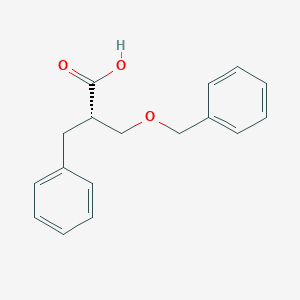
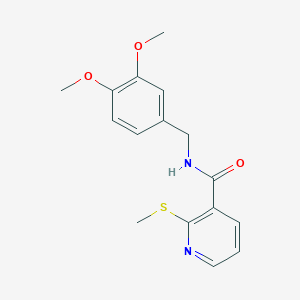
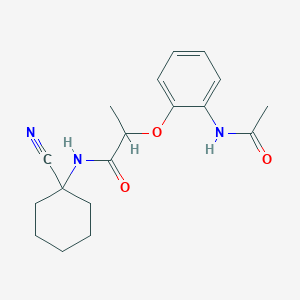
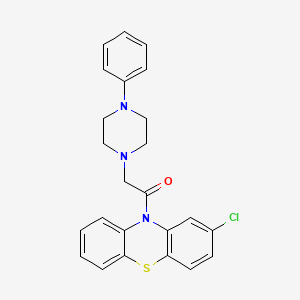
![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)
